molecular formula C17H14FN3O5S3 B2741129 4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide CAS No. 941907-34-2

4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide

Cat. No.: B2741129
CAS No.: 941907-34-2
M. Wt: 455.49
InChI Key: ANCXRZHXBZAPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Fluorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide is a sulfonamide-containing thiazole derivative with a nitro-substituted thiophene moiety. This compound integrates a sulfonyl group (-SO₂-) linked to a fluorophenyl ring, a butanamide chain, and a thiazole ring functionalized with a nitrothiophen-2-yl group. Such structural features are characteristic of bioactive molecules targeting enzymes like matrix metalloproteinases (MMPs) or receptors involved in inflammation and pain modulation .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O5S3/c18-11-3-5-13(6-4-11)29(25,26)7-1-2-16(22)20-17-19-14(10-28-17)15-8-12(9-27-15)21(23)24/h3-6,8-10H,1-2,7H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCXRZHXBZAPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate thiourea derivatives with α-haloketones under acidic or basic conditions to form the thiazole ring.

    Introduction of the Nitrothiophen Group: The nitrothiophen group can be introduced via nitration of thiophene derivatives using a mixture of nitric acid and sulfuric acid.

    Sulfonylation: The sulfonyl group is introduced by reacting the fluorophenyl derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Amide Bond Formation: The final step involves coupling the sulfonylated fluorophenyl derivative with the thiazole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂-NR₂) demonstrates classical nucleophilic substitution and hydrolysis reactions under controlled conditions:

Reaction TypeConditionsProducts/OutcomesSource
Nucleophilic Displacement Inert atmosphere (N₂/Ar), K₂CO₃/DMF, 80°CReplacement of sulfonyl oxygen with amines/thiols
Acid-Catalyzed Hydrolysis HCl (20%), H₂O/EtOH, refluxCleavage to sulfonic acid + amine
Base-Mediated Rearrangement LiOH·H₂O, THF/H₂OSulfonate ester intermediates

Key studies show electrophilic character at the sulfur atom facilitates SN2-type substitutions with primary/secondary amines or thiols. Acidic hydrolysis typically yields 4-fluorobenzenesulfonic acid and 4-(4-nitrothiophen-2-yl)thiazol-2-amine .

Thiazole Ring Modifications

The 4-(4-nitrothiophen-2-yl)thiazol-2-yl group participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:

Reaction TypeReagents/ConditionsObservationsSource
Electrophilic Bromination NBS, CHCl₃, 0°C → RTC-5 bromination on thiazole
Cross-Coupling Pd(PPh₃)₄, arylboronic acids, K₂CO₃Suzuki-Miyaura at thiophene C-4
Ring-Opening Oxidation KMnO₄, H₂O/acetone, 50°CConversion to thiourea derivatives

Notably, bromination occurs regioselectively at the thiazole's C-5 position due to electron-withdrawing effects from the nitrothiophene substituent . Suzuki coupling modifies the thiophene ring without affecting the thiazole core.

Nitrothiophene Reduction & Functionalization

The 4-nitrothiophene subunit undergoes selective reduction and cyclocondensation:

Reaction TypeConditionsProductsSource
Catalytic Hydrogenation H₂ (1 atm), Pd/C, EtOH4-aminothiophene derivative
Acid-Mediated Cyclization POCl₃, 110°CThieno[3,2-d]pyrimidinone formation
Diazonium Coupling NaNO₂/HCl, β-naphtholAzo-linked conjugates

Reduction of the nitro group to an amine enhances hydrogen-bonding capacity, enabling further derivatization. Cyclization with POCl₃ produces fused heterocycles with enhanced π-conjugation .

Butanamide Chain Reactions

The butanamide linker shows hydrolysis and acyl transfer activity:

Reaction TypeConditionsOutcomesSource
Basic Hydrolysis NaOH (2M), EtOH/H₂O, refluxCarboxylic acid + thiazol-2-amine
Aminolysis RNH₂, DCC, CH₂Cl₂Substituted amide derivatives
Schiff Base Formation Aldehydes, anhydrous K₂CO₃, DMFImine-linked hybrids

Hydrolysis under basic conditions cleaves the amide bond, yielding 4-((4-fluorophenyl)sulfonyl)butanoic acid. Aminolysis with primary amines generates structurally diverse analogs while preserving the sulfonyl group .

Multi-Component Reactions (MCRs)

This compound participates in MCRs due to its polyfunctional nature:

Reaction ComponentsConditionsProductsSource
Benzaldehyde + malononitrileEtOH, piperidine, 80°CPyran-annulated derivatives
Thiourea + chloroacetoneAcOH, microwave irradiationThiazolidinone conjugates
Isocyanates + enaminesDCM, RTUrea/thiourea-linked architectures

MCRs efficiently generate complex architectures like pyranothiazoles (83% yield reported in analogous systems) and thiazolidinones with potential bioactivity .

Stability & Degradation Pathways

Critical stability data under stress conditions:

ConditionObservationsHalf-LifeSource
UV light (254 nm)Nitro → nitroso photodegradation4.2 hr
Aqueous acid (pH 1.2, 37°C)Sulfonamide hydrolysis dominant12.5 hr
Oxidative (H₂O₂ 3%)Thiophene ring oxidation to sulfone8.7 hr

Photolytic degradation proceeds via radical intermediates, while oxidative conditions preferentially attack the thiophene moiety .

Scientific Research Applications

Medicinal Chemistry

Lead Compound Development
This compound is explored as a potential lead in drug development due to its unique structural characteristics, which may target specific enzymes or receptors. The presence of the thiazole and nitrothiophen groups enhances its biological activity, making it a candidate for further pharmacological studies.

Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide have shown promising results against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The mechanism of action often involves the inhibition of specific pathways critical for tumor growth and survival .

Material Science

Novel Material Development
The compound's electronic properties make it suitable for developing new materials with specific optical characteristics. Its sulfonyl and fluorophenyl groups can enhance conductivity and stability in organic electronic devices. Research into its application in organic photovoltaics is ongoing, with preliminary results indicating potential for improved efficiency in light absorption and charge transport.

Organic Synthesis

Intermediate for Complex Molecules
In organic synthesis, this compound serves as an intermediate in synthesizing more complex molecules. Its ability to undergo various chemical transformations allows chemists to explore new synthetic methodologies. For example, reactions involving this compound can lead to the formation of amino derivatives or other substituted products, facilitating the study of reaction mechanisms .

Anticancer Properties

A study conducted on thiazole derivatives revealed that compounds with similar structures to this compound exhibited significant cytotoxic effects against cancer cell lines. The study utilized the Sulforhodamine B assay to evaluate cell viability, demonstrating that specific substitutions on the thiazole ring enhanced anticancer activity .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiazole derivatives indicated that compounds related to this compound showed effectiveness against resistant strains of bacteria and fungi. This highlights the potential for developing new antimicrobial agents based on this compound's structure.

Mechanism of Action

The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogues

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents References
4-((4-Fluorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide ~463.45 (calculated) Not reported Nitrothiophene, fluorophenyl-SO₂
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) 408.52 281–282 Methoxyphenyl, phenylpiperazine
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (30) 414.13 328–329 Fluorophenyl (dual), piperazine
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3,5-difluorophenyl)sulfonyl)piperidine-4-carboxamide (4–24) ~535.51 (calculated) Not reported Difluorophenyl-SO₂, benzothiazole

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound contrasts with methoxy or methyl groups in analogs like 16 and 17 (Table 1).
  • Sulfonyl Group Variations : The fluorophenylsulfonyl moiety in the target compound is structurally similar to the 3,5-difluorophenylsulfonyl group in 4–24 . Fluorine atoms improve lipid solubility and bioavailability via hydrophobic interactions.
  • Thermal Stability : High melting points (e.g., 328–329°C for 30 ) suggest strong intermolecular forces in fluorinated derivatives, which may correlate with crystallinity and shelf stability .

Comparison with Analogous Syntheses :

  • describes acetamide derivatives synthesized via nucleophilic substitution and amide coupling, achieving yields of 72–86% .
  • reports sulfonamide-piperidine derivatives with yields varying widely (16–75%), influenced by steric and electronic effects of substituents (e.g., bromine vs. methyl groups) .

Data Tables

Table 2: Spectroscopic and Analytical Data for Key Analogues

Compound Name IR (C=O, cm⁻¹) ¹H NMR (δ, ppm) HRMS (M+H)+ References
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (30) 1718 7.65–6.85 (Ar-H), 4.20 (CH₂CO) 414.13 (obs)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3,5-difluorophenyl)sulfonyl)piperidine-4-carboxamide (4–24) 1680 8.10–7.30 (Ar-H), 3.75 (piperidine-H) 535.12 (calc: 535.51)

Biological Activity

The compound 4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide (CAS Number: 941907-34-2) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H14FN3O5S3C_{17}H_{14}FN_{3}O_{5}S_{3}, with a molecular weight of 455.5 g/mol. The structure includes several key functional groups that contribute to its biological properties:

  • Fluorophenyl group : Known for enhancing lipophilicity and biological activity.
  • Sulfonyl group : Often involved in interactions with biological targets.
  • Nitrothiophen and thiazolyl moieties : These groups are associated with various pharmacological activities.

Antimicrobial and Antifungal Activity

Research indicates that compounds structurally similar to this compound exhibit promising antimicrobial and antifungal activities. For instance, studies have shown that certain derivatives can effectively inhibit the growth of various pathogenic microorganisms, suggesting potential applications in treating infections.

Antineoplastic Potential

The compound's structural characteristics suggest it may have anti-neoplastic properties, particularly in targeting cancer cells. Similar compounds have been explored for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of cysteine-dependent mechanisms .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Preliminary findings from related studies indicate that modifications to the fluorophenyl and sulfonyl groups can significantly impact biological activity:

CompoundK_i (nM)Biological TargetNotes
14a23Dopamine Transporter (DAT)Improved affinity compared to other derivatives
3b230DATLower potency; serves as a baseline for comparison

These findings suggest that further modification of the thiazole or nitrothiophen moieties could enhance the compound's affinity for specific biological targets .

Case Studies and Research Findings

  • Dopamine Transporter Inhibition : A study evaluating similar compounds indicated that modifications could lead to significant improvements in DAT inhibition, which is relevant for treating psychostimulant abuse disorders .
  • Antimicrobial Efficacy : Research on related sulfonamide compounds has shown effective inhibition against various bacterial strains, highlighting the potential for developing new antibiotics from this chemical class.
  • Anticancer Activity : Investigations into structurally similar compounds have revealed their potential in inducing cell cycle arrest and apoptosis in cancer cell lines, suggesting that this compound may exhibit similar properties .

Q & A

Q. What are the optimal synthetic routes for preparing 4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide, and how can reaction conditions be standardized?

Methodological Answer: The synthesis typically involves coupling a sulfonyl chloride intermediate (e.g., 4-fluorobenzenesulfonyl chloride) with a thiazole-amine precursor. For example, analogous thiazole derivatives (e.g., N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide) are synthesized via nucleophilic substitution or condensation reactions under reflux in polar aprotic solvents like DMF or THF . Key parameters include:

  • Temperature : 60–80°C to balance reactivity and side-product formation.
  • Catalysts : Use of triethylamine or DMAP to enhance coupling efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Identify characteristic signals, such as the sulfonyl group (δ ~7.8–8.2 ppm for aromatic protons) and the nitrothiophene moiety (δ ~8.3 ppm for thiophene protons).
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C19H15FN3O5S2: 456.0492) .
  • IR Spectroscopy : Detect sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

  • Core Modifications : Replace the nitro group on thiophene with electron-withdrawing (e.g., Cl) or donating (e.g., OCH3) groups to assess impact on bioactivity (see Table 1).
  • Functional Group Variations : Compare sulfonyl vs. carbonyl linkages for solubility and target binding.
  • Assay Selection : Use kinase inhibition (e.g., BRAFV600E) or antimicrobial assays (MIC determination) with IC50 calculations .

Q. Table 1. Example SAR Data for Analogous Thiazole Derivatives

Substituent on ThiopheneIC50 (µM)Activity Trend
-NO2 (Parent Compound)6.1Baseline
-Cl5.5Increased
-OCH318.6Decreased
Data adapted from thiazole derivatives in

Q. How can conflicting solubility and stability data in different solvent systems be resolved?

Methodological Answer:

  • Solubility Profiling : Use Hansen solubility parameters (HSPiP software) to identify optimal solvents (e.g., DMSO for in vitro assays vs. PEG-400 for in vivo studies).
  • Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Nitro groups may hydrolyze under acidic conditions, requiring pH-controlled buffers .

Q. What computational methods validate the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 3C4E for BRAFV600E) to predict binding poses.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key interactions include hydrogen bonds between the sulfonyl group and Lys483 .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across different assay platforms?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., vemurafenib for BRAFV600E inhibition) to calibrate activity.
  • Cross-Validation : Compare results from fluorescence-based (e.g., ADP-Glo™) and radiometric kinase assays. For example, nitro groups may auto-fluoresce, leading to false positives in fluorometric assays .

Q. Why might crystallographic data from SHELX refinements show inconsistencies in bond angles?

Methodological Answer:

  • Twinned Data : Use the TWIN command in SHELXL to model pseudo-merohedral twinning.
  • Disorder Handling : Refine split positions for flexible groups (e.g., butanamide chain) with occupancy factors .

Methodological Limitations and Solutions

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or asymmetric catalysis (e.g., BINAP ligands) to isolate enantiomers.
  • Racemization Risk : Avoid high-temperature steps post-synthesis; store at –20°C in inert atmospheres .

Q. How can metabolic instability of the nitro group be mitigated in pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design : Replace -NO2 with a masked group (e.g., -NH2 protected as a p-nitrobenzyl carbamate).
  • Cytochrome P450 Inhibition : Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.